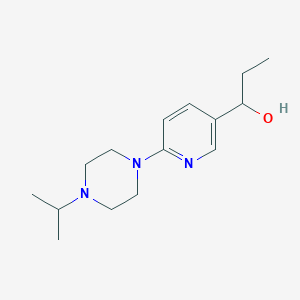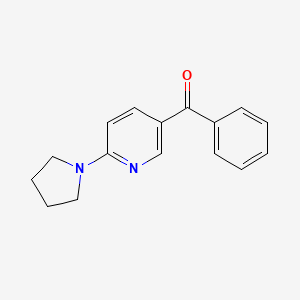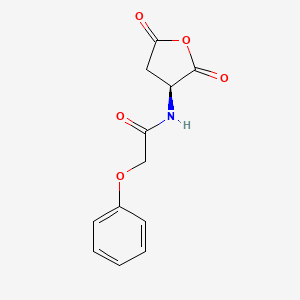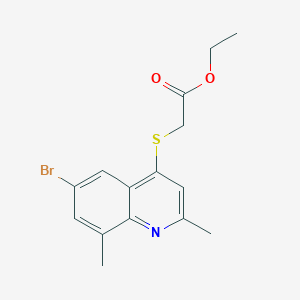
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26 g/mol This compound is characterized by the presence of a quinoline ring substituted with bromine and methyl groups, and an ethyl thioacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate typically involves the reaction of 6-bromo-2,8-dimethylquinoline-4-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The quinoline ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((6-bromo-2,8-dimethylquinolin-4-yl)thio)acetate can be compared with other quinoline derivatives and thioacetate compounds:
Similar Compounds: 6-bromo-2,8-dimethylquinoline, ethyl thioacetate, and other quinoline-based thioesters.
Eigenschaften
Molekularformel |
C15H16BrNO2S |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
ethyl 2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-10(3)17-15-9(2)5-11(16)7-12(13)15/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
RYNNMBIFZZJKSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=C2C=C(C=C(C2=NC(=C1)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




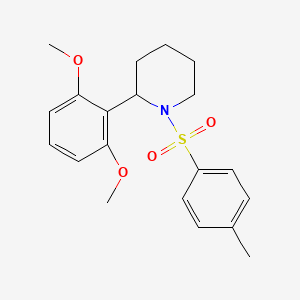
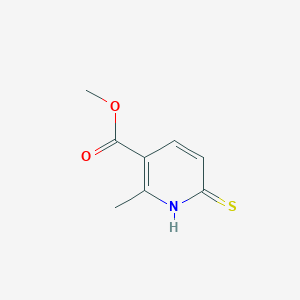
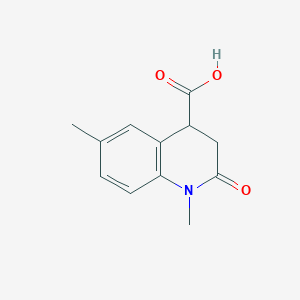

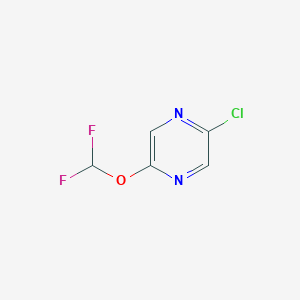
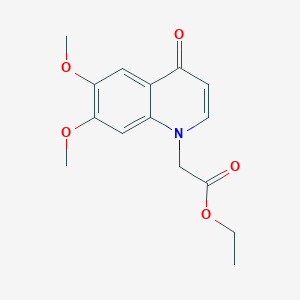

![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
